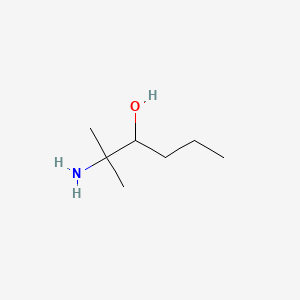

2-Amino-2-methyl-3-hexanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

63765-79-7 |

|---|---|

Molekularformel |

C7H17NO |

Molekulargewicht |

131.22 g/mol |

IUPAC-Name |

2-amino-2-methylhexan-3-ol |

InChI |

InChI=1S/C7H17NO/c1-4-5-6(9)7(2,3)8/h6,9H,4-5,8H2,1-3H3 |

InChI-Schlüssel |

FHQBXDQYWIINRX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(C(C)(C)N)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Amino 2 Methyl 3 Hexanol and Its Stereoisomers

Conventional Synthetic Routes to 2-Amino-2-methyl-3-hexanol

The synthesis of this compound can be achieved through several conventional routes. One common method involves the reaction of a suitable ketone with an organometallic reagent, followed by the introduction of the amino group. For instance, the Grignard reaction is a foundational method for creating the carbon skeleton of such alcohols. Specifically, reacting a pentanone derivative with an appropriate Grignard reagent can form the tertiary alcohol structure. smolecule.com Another approach is the reduction of a corresponding keto-amine. ontosight.ai

These conventional methods are often straightforward for producing the racemic mixture of this compound. However, they typically lack stereocontrol, resulting in a mixture of all possible stereoisomers. The separation of these isomers can be a challenging and often inefficient process.

Stereoselective and Enantioselective Approaches to this compound

Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for compounds with multiple chiral centers like this compound. The following subsections explore various strategies to synthesize specific stereoisomers of this compound.

Chiral Pool Strategies for this compound Synthesis

The chiral pool comprises readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.org These molecules serve as versatile starting materials for the synthesis of complex chiral targets. wikipedia.orgmdpi.com For the synthesis of amino alcohols like this compound, chiral amino acids are particularly relevant starting points. The inherent chirality of these natural molecules can be transferred to the target molecule, guiding the stereochemistry of the newly formed chiral centers. mdpi.com

For example, a synthesis could commence from a chiral amino acid that already contains the desired stereochemistry at the C2 position. Subsequent chemical transformations would then build the rest of the carbon chain and introduce the hydroxyl group at the C3 position with a controlled stereochemical outcome. This strategy leverages the pre-existing chirality of the starting material to construct the desired stereoisomer of the final product. mdpi.com

Table 1: Examples of Chiral Pool Starting Materials

| Starting Material | Class | Potential Application in Synthesis |

|---|---|---|

| L-Alanine | Amino Acid | Source of (S)-2-amino-2-methyl moiety |

| D-Alanine | Amino Acid | Source of (R)-2-amino-2-methyl moiety |

Diastereoselective Methods in the Preparation of this compound Isomers

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers within a molecule. In the context of this compound, this involves controlling the spatial arrangement of the amino and hydroxyl groups relative to each other.

One effective strategy is substrate-controlled diastereoselection, where the existing stereocenter in a chiral substrate directs the formation of a new stereocenter. For instance, the reduction of a chiral α-amino ketone precursor to this compound can proceed with high diastereoselectivity. The stereochemistry at the α-carbon influences the facial selectivity of the hydride attack on the carbonyl group.

Another powerful method is the diastereoselective addition of a nucleophile to a chiral imine or its derivative. The pre-existing chirality in the substrate guides the nucleophilic attack to one face of the imine, leading to the formation of one diastereomer in preference to the other. Furthermore, the synthesis of 2-aminoalkyl-3-sulfonyl-1,3-oxazolidines on a solid support has been shown to proceed with high diastereoselectivity, offering a route to diastereomerically pure building blocks. nih.gov

Asymmetric Catalysis in the Production of Enantiopure this compound

Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, often with high efficiency and selectivity. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. nih.gov Chiral ligands are used to create a chiral environment around a metal center, which then catalyzes a reaction to produce a product with high enantiomeric excess. sioc-journal.cnrsc.org

For the synthesis of chiral amino alcohols, several metal-catalyzed reactions are applicable. For instance, the asymmetric reduction of an α-amino ketone can be achieved using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral phosphine (B1218219) ligand. This method can provide access to specific enantiomers of this compound with high enantioselectivity.

Another relevant transformation is the asymmetric addition of an organometallic reagent to an imine. Copper-catalyzed reactions, for example, have been successfully employed in the asymmetric synthesis of various amino compounds. mdpi.com The development of chiral ligands for these metals is an active area of research, continually improving the efficiency and selectivity of these transformations. sioc-journal.cn

Table 2: Examples of Metal-Catalyzed Asymmetric Reactions

| Reaction Type | Metal Catalyst | Chiral Ligand Example | Application |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral diphosphines (e.g., BINAP) | Reduction of α-amino ketones |

| Asymmetric Alkylation | Copper | Chiral diamines | Addition to imines |

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, offering a metal-free alternative to traditional methods. princeton.edumdpi.com These catalysts often operate through mechanisms that mimic enzymatic processes. dokumen.pub

For synthesizing chiral amino alcohols, organocatalytic methods such as asymmetric aldol (B89426) and Mannich reactions are particularly relevant. nih.gov For example, a chiral amine catalyst, such as proline or its derivatives, can catalyze the asymmetric addition of a ketone to an aldehyde or imine. researchgate.net This can be adapted to construct the carbon skeleton of this compound with high enantioselectivity.

The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then reacts with the electrophile in a stereocontrolled manner. princeton.edu The development of novel organocatalysts, including those based on cinchona alkaloids and thioureas, continues to expand the scope and utility of this field. researchgate.netrsc.org

Table 3: Common Organocatalysts and Their Applications

| Organocatalyst | Reaction Type | Intermediate |

|---|---|---|

| Proline | Aldol, Mannich | Enamine |

| Cinchona Alkaloids | Michael Addition, Alkylation | Iminium ion, Hydrogen bonding |

Biocatalytic and Enzymatic Cascades for Amino Alcohol Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov Enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, are particularly attractive for the synthesis of complex molecules like amino alcohols from simple precursors. jove.comftb.com.hr These cascades can be designed to be redox-neutral and atom-economical. acs.org

Several classes of enzymes are instrumental in the biocatalytic synthesis of chiral amino alcohols. These include transaminases (TAs), alcohol dehydrogenases (ADHs), lipases, and others. uni-greifswald.de

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. researchgate.net They are widely used for the asymmetric synthesis of chiral amines and amino acids. mdpi.com While highly effective for many substrates, their application can be limited by factors such as steric hindrance at the reaction center and unfavorable reaction equilibria. nih.govrsc.org To overcome equilibrium limitations, strategies such as using sacrificial amine donors in large excess or removing the ketone byproduct are often employed. smolecule.com

Alcohol Dehydrogenases (ADHs): ADHs catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net In the context of amino alcohol synthesis, they can be used in cascade reactions to either produce a ketone intermediate from an alcohol for subsequent transamination or to reduce a keto group to a hydroxyl group with high stereoselectivity. acs.org For instance, an (S)-selective ADH can be used to produce an (S)-alcohol, while an (R)-selective ADH yields the (R)-enantiomer. hims-biocat.eu

Lipases: Lipases are commonly used for the kinetic resolution of racemic alcohols and their derivatives. smolecule.com This process involves the enantioselective acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For example, Candida antarctica lipase (B570770) B (CALB) is a widely used lipase for the resolution of various secondary alcohols. cdnsciencepub.com

Enzymatic cascades often combine the activities of these enzymes to achieve the desired transformation. A common strategy involves the oxidation of a diol by an ADH to form a hydroxy-ketone, which is then aminated by a TA to yield the final amino alcohol. mdpi.com Cofactor regeneration systems, such as using a formate (B1220265) dehydrogenase (FDH) to regenerate NADH/NADPH, are often integrated into these cascades to ensure catalytic efficiency. mdpi.com

The following table summarizes the key enzymes and their roles in biocatalytic amino alcohol synthesis:

| Enzyme Class | Role in Amino Alcohol Synthesis | Example Application |

| Transaminase (TA) | Asymmetric amination of a ketone to a chiral amine. | Conversion of an α-hydroxy ketone to a vicinal amino alcohol. acs.org |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of a ketone to a chiral alcohol or oxidation of an alcohol to a ketone. | Reduction of 2-hexanone (B1666271) to (S)-2-hexanol. tandfonline.com |

| Lipase | Kinetic resolution of racemic alcohols or their esters. | Resolution of racemic 2-hexanol. cdnsciencepub.com |

| Ene-Reductase (ERed) | Reduction of a carbon-carbon double bond in an α,β-unsaturated ketone. | Used in a cascade with an IRed to synthesize chiral amines with two stereocenters. hims-biocat.eu |

| Imine Reductase (IRed) | Reduction of an imine to an amine. | Part of a cascade with an ERed for the synthesis of chiral amines. hims-biocat.eu |

Development of Novel Synthetic Pathways for this compound

Direct biocatalytic synthesis of this compound is not extensively reported in the literature, likely due to the steric hindrance posed by the tertiary carbon at the C2 position. The synthesis of compounds with such quaternary stereocenters is a known challenge in organic synthesis. nih.govacs.org However, novel synthetic pathways can be proposed by combining biocatalytic steps with chemical transformations (chemoenzymatic synthesis) or by developing multi-enzyme cascades with engineered enzymes.

A plausible chemoenzymatic approach to synthesize the stereoisomers of this compound could commence with the kinetic resolution of racemic 2-methyl-3-hexanol (B1582149). While the resolution of the parent 3-hexanol (B165604) using lipases has been documented, specific studies on 2-methyl-3-hexanol are scarce. cdnsciencepub.com Nevertheless, lipases like Candida antarctica lipase B (CALB) have shown effectiveness in resolving a variety of secondary alcohols and could potentially be applied here. smolecule.com Following the separation of the (R) and (S) enantiomers of 2-methyl-3-hexanol, a subsequent chemical amination step, for example, via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amino-equivalent, could introduce the amino group at the C2 position. This approach, however, would likely proceed with inversion of configuration and may face challenges with regioselectivity and side reactions.

A more elegant and potentially stereoselective approach would involve an enzymatic cascade. A hypothetical cascade could start with 2-methyl-3-hexanone (B1206162). The stereoselective reduction of this ketone would be a critical step. While the reduction of 3-hexanone (B147009) has been achieved with high enantioselectivity using alcohol dehydrogenases, the presence of the methyl group at the C2 position in 2-methyl-3-hexanone would present a greater challenge for existing enzymes. researchgate.netnih.gov An engineered ketoreductase (KRED) with a tailored active site to accommodate the sterically demanding substrate could be employed for this reduction to yield a specific stereoisomer of 2-methyl-3-hexanol.

Alternatively, a transaminase could be used to directly aminate 2-methyl-3-oxohexan-2-amine, although the synthesis of this precursor and the steric hindrance for the transaminase would be significant hurdles. Recent advances in engineering transaminases to accept bulkier substrates offer some promise for such transformations. mdpi.comnih.gov

A proposed novel synthetic pathway is outlined in the table below. This chemoenzymatic route relies on the kinetic resolution of a racemic precursor followed by chemical functionalization.

| Step | Transformation | Proposed Enzyme/Reagent | Expected Outcome |

| 1 | Kinetic resolution of racemic 2-methyl-3-hexanol | Candida antarctica lipase B (CALB) and an acyl donor (e.g., vinyl acetate) | Separation of (R)- and (S)-2-methyl-3-hexanol |

| 2a | Conversion of the hydroxyl group to a leaving group | Mesyl chloride or Tosyl chloride in the presence of a base | Formation of the corresponding mesylate or tosylate of the resolved alcohol |

| 2b | Nucleophilic substitution with an azide (B81097) source | Sodium azide | Introduction of the azide group at the C3 position with inversion of configuration |

| 3 | Reduction of the azide to an amine | Hydrogenation (H2, Pd/C) or Staudinger reaction | Formation of the desired stereoisomer of this compound |

This proposed pathway highlights the potential of combining enzymatic and chemical methods to access complex chiral molecules like this compound. Further research into the development of specific enzymes and optimization of reaction conditions would be necessary to realize an efficient and selective synthesis.

Mechanistic Investigations of Reactions Involving 2 Amino 2 Methyl 3 Hexanol

Reaction Kinetics and Transition State Analysis of 2-Amino-2-methyl-3-hexanol Transformations

Detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, the kinetic behavior of structurally similar sterically hindered amino alcohols, such as 2-amino-2-methyl-1-propanol (B13486) (AMP) and 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), has been investigated, particularly in the context of reactions with acid gases like carbon dioxide (CO₂) and carbonyl sulfide (B99878) (COS). These studies provide a framework for understanding the potential kinetic profile of this compound.

For instance, the reaction between aqueous solutions of AMPD and COS was found to have a reaction order between 1.12 and 1.16 with respect to the amine. researchgate.net This non-integer order suggests a complex reaction mechanism, likely involving a zwitterion intermediate or a single-step termolecular reaction. researchgate.net A similar study on the reaction of AMPD with CO₂ reported a reaction order between 1.26 and 1.33. researchgate.net Such mechanisms are often proposed for the reaction of amines with CO₂. researchgate.net

Theoretical studies on the atmospheric degradation of AMP initiated by hydroxyl (OH) radicals predict that the reaction proceeds via hydrogen abstraction. whiterose.ac.uk The calculations, which align with experimental data, indicate that abstraction from the -CH₂- group is the most favorable pathway (>70%), followed by the -NH₂ group (5-20%), and the -CH₃ groups (5-10%). whiterose.ac.uk Abstraction from the -OH group is considered negligible under atmospheric conditions. whiterose.ac.uk A change in the barrier height for these reactions by just ±4 kJ mol⁻¹ can alter the calculated rate coefficient by a factor of 5. whiterose.ac.uk

Table 1: Kinetic Data for Reactions of Structurally Similar Amines

| Reactant A | Reactant B | Temperature (K) | Reaction Order (Amine) | Rate Constant (k) | Reference |

|---|---|---|---|---|---|

| 2-amino-2-methyl-1,3-propanediol (AMPD) | COS | 288-303 | 1.12 - 1.16 | Not Specified | researchgate.net |

| 2-amino-2-methyl-1,3-propanediol (AMPD) | CO₂ | 278-303 | 1.26 - 1.33 | 77.2 m³/kmol·s (at 298 K) | researchgate.net |

| 2-amino-2-methyl-1-propanol (AMP) | OH radical | 300 | Not Specified | 2.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | whiterose.ac.uk |

This table presents kinetic data for amino alcohols structurally related to this compound to provide insight into its potential reactivity.

Transition state analysis for these reactions involves complex computational modeling. For the OH-initiated degradation of AMP, quantum chemistry calculations were used to determine the energies of the transition states for hydrogen abstraction from different sites on the molecule. whiterose.ac.uk These calculations help to predict the most likely reaction pathways and branching ratios. whiterose.ac.uk For this compound, a similar approach would be necessary to analyze the transition states of its transformations, considering the influence of the propyl group on the stereochemistry and energy barriers of the reaction pathways.

Mechanistic Role of this compound as a Ligand in Catalysis

While specific examples of this compound as a ligand in catalysis are not prominent, its structure as an amino alcohol suggests it could function as a bidentate or monodentate ligand in various metal-catalyzed reactions. Amino alcohols are a well-established class of ligands, often employed in asymmetric synthesis.

The mechanistic role of such ligands is multifaceted. In palladium-catalyzed C-H functionalization reactions, for example, mono-N-protected amino acid (MPAA) ligands are known to accelerate the catalytic turnover by facilitating the C-H activation step. researchgate.netnih.gov These are often referred to as "cooperative" or "non-innocent" ligands because they actively participate in bond-breaking or bond-forming events. jiaolei.group A ligand like this compound, with its amino and hydroxyl groups, could potentially engage in similar cooperative catalysis. The nitrogen atom can coordinate to the metal center, while the hydroxyl group could act as an internal base to promote proton abstraction from a substrate. jiaolei.group

Kinetic and mechanistic studies on Pd/MPAA systems have provided insights into the rate-determining step and the oxidation state of the metal during catalysis. nih.gov In some cases, it has been suggested that the ligand can influence the reaction mechanism, potentially involving different oxidation states of the palladium catalyst, such as Pd(IV). nih.gov The steric and electronic properties of the ligand are crucial. The bulky 2-methyl and adjacent propyl groups in this compound would create a specific steric environment around a metal center, influencing the enantioselectivity and regioselectivity of a reaction. beilstein-journals.orgdtu.dk

Table 2: Potential Roles of Amino Alcohol Ligands in Catalysis

| Catalytic Process | Potential Mechanistic Role of Ligand | Key Ligand Features | References |

|---|---|---|---|

| Pd-Catalyzed C-H Functionalization | Accelerates C-H activation; facilitates proton transfer | Amino acid backbone, protecting group | researchgate.net, nih.gov |

| Asymmetric Hydrogenation | Controls stereochemistry of product | Chiral centers, ability to form stable transition states | beilstein-journals.org |

| Ethanol Upgrading | Modulates selectivity between primary and secondary alcohols | Bulkiness of ligand substituents | dtu.dk |

This table outlines the established mechanistic roles of amino alcohol-type ligands in various catalytic reactions, suggesting potential applications for this compound.

Understanding Intramolecular Interactions and Conformational Effects on this compound Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional structure, which is governed by intramolecular interactions and conformational preferences. The key interaction within the molecule is the intramolecular hydrogen bond between the amino group (-NH₂) and the hydroxyl group (-OH).

Studies on simpler 1,2- and 1,3-amino alcohols, such as 2-aminoethanol and 3-aminopropanol, have shown that conformers allowing for an O-H···N hydrogen bond are significantly stabilized. researchgate.net This interaction can be investigated using spectroscopic methods like IR and NMR, supplemented by computational calculations. researchgate.net For this compound, the formation of a five-membered ring-like structure via an intramolecular hydrogen bond is highly probable.

The steric bulk of the substituents on the carbon backbone significantly affects the conformational equilibrium. The presence of a tertiary carbon atom bonded to the nitrogen (C2) and a secondary carbon bonded to the oxygen (C3) introduces considerable steric strain, which will influence the preferred dihedral angles along the C2-C3 bond. This steric factor can restrict the formation of certain transition states, thereby directing the stereochemical outcome of a reaction. beilstein-journals.org

Advanced Studies on Amino Group Reactivity in this compound

The primary amino group (-NH₂) in this compound is a key site of reactivity, functioning as both a nucleophile and a base. Its reactivity is modulated by the steric hindrance provided by the adjacent quaternary carbon atom.

The nucleophilicity of the amino group allows it to participate in a variety of reactions, such as alkylation, acylation, and condensation. However, the steric bulk of the 2-methyl group can hinder the approach of electrophiles, potentially slowing down reaction rates compared to less hindered primary amines.

Studies on the reaction of amino acids and related compounds with reactive species like hypochlorous acid (HOCl) show that the amino group is a primary target. mdpi.com The reaction leads to the formation of chloramines. mdpi.com The rate of this reaction is pH-dependent. mdpi.com

In radical reactions, such as atmospheric degradation initiated by OH radicals, the C-H bonds adjacent to the amino group are often susceptible to hydrogen abstraction. whiterose.ac.uk However, direct abstraction from the N-H bonds of the amino group itself is also a significant pathway. For the related compound 2-amino-2-methyl-1-propanol (AMP), this pathway accounts for 5-20% of the initial reaction with OH radicals. whiterose.ac.uk The resulting aminyl radical [(R)₂C(NH•)R'] can then undergo further reactions, such as reacting with molecular oxygen or other atmospheric species.

Table 3: Reactivity of Amino Groups in Related Compounds

| Compound | Reagent | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| General Amino Acids | HOCl | Chlorination | Reaction occurs at the amino group to form chloramines; rate is pH-dependent. | mdpi.com |

| 2-Amino-2-methyl-1-propanol (AMP) | OH radical | H-Abstraction | Abstraction from the -NH₂ group is a significant pathway (5-20% branching ratio). | whiterose.ac.uk |

This table summarizes findings on the reactivity of the amino functional group in analogous molecules.

Detailed Analysis of Hydroxyl Group Reactivity in this compound

The hydroxyl (-OH) group in this compound is the other primary functional group, and its reactivity is characteristic of a secondary alcohol. The covalent C-O and O-H bonds are both reactive, and their polarization, with oxygen being electron-rich, makes the hydrogen and carbon atoms electrophilic. msu.edu

The hydroxyl group can act as a weak acid, donating its proton, or as a nucleophile, using one of its lone pairs of electrons. Its nucleophilicity is central to reactions like esterification, where the alcohol attacks an electrophilic carbonyl carbon. msu.edu The hydroxyl group can also be converted into a better leaving group, such as a tosylate, by reacting with tosyl chloride. libretexts.org This transformation occurs with retention of configuration at the carbon atom, as it is the O-H bond that breaks, not the C-O bond. libretexts.org The resulting tosylate is an excellent substrate for nucleophilic substitution (Sₙ2) or elimination (E2) reactions.

Oxidation of the secondary alcohol group in this compound would yield a ketone, specifically 2-amino-2-methyl-3-hexanone. Secondary alcohols are readily oxidized by common oxidizing agents. cuny.eduwou.edu

In the context of atmospheric chemistry, theoretical studies on the related compound AMP have shown that hydrogen abstraction from the -OH group by OH radicals is a negligible pathway compared to abstraction from C-H or N-H bonds under atmospheric conditions. whiterose.ac.uk This is attributed to the higher bond dissociation energy of the O-H bond compared to the C-H bonds in the molecule. The reactivity of the hydroxyl radical in aqueous solutions is generally high, with rate constants for reactions with various organic molecules being extensively compiled. nist.gov

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₇H₁₇NO |

| 2-Amino-2-methyl-1-propanol (AMP) | C₄H₁₁NO |

| 2-Amino-2-methyl-1,3-propanediol (AMPD) | C₄H₁₁NO₂ |

| Carbon Dioxide | CO₂ |

| Carbonyl Sulfide | COS |

| 2-Aminoethanol | C₂H₇NO |

| 3-Aminopropanol | C₃H₉NO |

| Hypochlorous Acid | HOCl |

| Tosyl Chloride | C₇H₇ClO₂S |

Applications of 2 Amino 2 Methyl 3 Hexanol in Advanced Organic Synthesis

2-Amino-2-methyl-3-hexanol as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence, transferring their stereochemical information to the target molecule. The use of such fragments, often derived from the "chiral pool" of naturally occurring substances like amino acids and terpenes, is a highly efficient strategy for achieving enantioselective synthesis. This compound, with its defined stereochemistry, is a valuable synthetic precursor for complex molecules where control of stereochemistry is paramount.

The incorporation of this compound into the carbon skeleton of a natural product or bioactive molecule serves as an effective method for introducing specific stereocenters. Synthetic chemists can utilize this amino alcohol as a starting material, leveraging its existing chirality to build more elaborate structures. For instance, the vicinal amino alcohol motif is a common feature in many biologically active compounds, including alkaloids and amino sugars. A synthetic strategy could involve using this compound as a foundational fragment, to which other parts of the target molecule are appended through carbon-carbon and carbon-heteroatom bond-forming reactions. The amino and hydroxyl groups can be selectively protected and deprotected, allowing for regioselective transformations at other positions of an intermediate. This approach bypasses the often challenging and less efficient step of creating these stereocenters from achiral precursors late in a synthetic route.

Beyond its role as a structural fragment, this compound can be employed as a chiral auxiliary. A chiral auxiliary is a temporary functional group that is attached to an achiral substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

The efficacy of a chiral auxiliary hinges on its ability to create a sterically and electronically biased environment around the reactive center. The 1,2-amino alcohol structure in this compound is ideal for this purpose. For example, it can be condensed with a carboxylic acid to form an amide or with a ketone to form an enamine. The resulting structure possesses a rigid conformation, often due to intramolecular hydrogen bonding or chelation to a metal cation, which effectively shields one face of the molecule.

Table 1: Potential Auxiliary-Controlled Reactions Using this compound

| Reaction Type | Substrate | Role of Auxiliary | Expected Outcome |

|---|---|---|---|

| Alkylation | Acyl derivative (e.g., amide) | Shields one face of the enolate | Diastereoselective formation of a new C-C bond |

| Aldol (B89426) Reaction | Acyl derivative | Controls enolate geometry and facial selectivity | Diastereoselective formation of a β-hydroxy carbonyl unit |

| Diels-Alder | Acrylate derivative | Biases the approach of the dienophile | Enantioselective formation of a cyclohexene (B86901) ring |

In these applications, the bulky alkyl groups and the fixed spatial relationship between the amino and hydroxyl moieties would force incoming reagents to approach the substrate from the less sterically hindered face, leading to a high degree of diastereoselectivity.

Computational and Theoretical Studies of 2 Amino 2 Methyl 3 Hexanol Systems

Density Functional Theory (DFT) Calculations on Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT study of 2-Amino-2-methyl-3-hexanol would provide fundamental insights into its reactivity, stability, and spectroscopic properties.

Calculations would typically involve optimizing the molecule's geometry to find its lowest energy structure. From this, a variety of electronic properties can be determined. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap provides an approximation of the energy required for electronic excitation and is an indicator of kinetic stability.

Furthermore, DFT can be used to map potential reaction pathways involving this compound, such as its role in catalysis or its degradation mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed, elucidating the feasibility and kinetics of the transformation. However, specific studies applying these methods to this compound have not been published.

Table 1: Potential Electronic Properties of this compound from DFT Calculations

| Property | Description | Calculated Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized geometry. | Data Not Available |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Data Not Available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Data Not Available |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Data Not Available |

| Dipole Moment | A measure of the net molecular polarity. | Data Not Available |

| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. | Data Not Available |

Conformational Analysis and Energy Landscapes of this compound Stereoisomers

This compound possesses two chiral centers, meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Each stereoisomer can adopt numerous conformations due to the rotation around its single bonds. Conformational analysis is the study of the energies and stabilities of these different spatial arrangements.

A computational conformational analysis would involve systematically rotating the rotatable bonds (e.g., C-C, C-O, C-N bonds) and calculating the potential energy of each resulting structure. This process maps out the potential energy surface, identifying low-energy (stable) conformers and the energy barriers between them. Such studies are critical because the biological or catalytic activity of a molecule is often dictated by its preferred three-dimensional shape. Understanding the energy landscapes of each stereoisomer would clarify which conformations are most likely to be present under given conditions and how they might interact differently with other chiral molecules. At present, no such detailed conformational analysis for all stereoisomers of this compound is available in the literature.

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound would provide a dynamic picture of its behavior in different environments, such as in aqueous solution or organic solvents.

By simulating the molecule's trajectory, researchers could investigate its solvation shell, determining how solvent molecules arrange themselves around the amino and hydroxyl functional groups. This is crucial for understanding its solubility and how the solvent might mediate its interactions with other reagents. MD simulations can also reveal intramolecular dynamics, such as the flexibility of the carbon backbone and the stability of intramolecular hydrogen bonds. Such detailed information on the dynamic behavior of this compound in solution is not currently documented in scientific papers.

In Silico Design and Prediction of Catalytic Performance for this compound-Based Systems

In silico (computational) methods can be used to design and screen molecules for specific applications before they are synthesized in a lab. Given its chiral amino alcohol structure, this compound is a candidate for use as a chiral ligand or catalyst in asymmetric synthesis.

Computational design studies would involve using this molecule as a scaffold to build new, more complex catalysts. Researchers could virtually attach different chemical groups to the core structure and then use quantum chemical calculations to predict the catalytic performance of each new derivative. For example, in a model reaction such as the addition of a nucleophile to an aldehyde, DFT could be used to calculate the energy barriers for the formation of the different product stereoisomers. A lower energy barrier for one pathway would predict high stereoselectivity. This approach accelerates the discovery of effective catalysts by prioritizing the most promising candidates for synthesis. There are currently no published studies detailing the in silico design of catalysts based on the this compound scaffold.

Table 2: Hypothetical Data for In Silico Prediction of Catalytic Performance

| Catalyst System | Model Reaction | Predicted Enantiomeric Excess (% ee) | Transition State Energy Barrier (kcal/mol) |

|---|---|---|---|

| This compound + Zn(II) | Aldol (B89426) Addition | Data Not Available | Data Not Available |

Quantum Chemical Descriptors for Predicting Stereoselectivity in this compound Mediated Reactions

Quantum chemical descriptors are numerical values derived from the calculated wavefunction of a molecule that can be correlated with its physical or chemical properties. In the context of asymmetric catalysis, these descriptors can be used to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Enantioselectivity Relationship (QSER) models.

For a reaction catalyzed by a system involving this compound, one would first compute a range of descriptors for the catalyst-substrate complex. These could include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., atomic charges, orbital energies), and energetic descriptors. By performing these calculations for a series of related catalysts and correlating the descriptor values with experimentally observed stereoselectivities, a predictive model can be developed. This model could then be used to forecast the stereochemical outcome of a reaction using a new, untested catalyst from the same family. The development of such predictive models for this compound mediated reactions has not yet been reported.

Advanced Analytical Methodologies in 2 Amino 2 Methyl 3 Hexanol Research

Chiral Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Determinations

The separation and quantification of the stereoisomers of 2-Amino-2-methyl-3-hexanol are fundamental for its study and application. Chiral chromatography is the most widely employed technique for this purpose, offering high resolution and accuracy. wikipedia.orgyakhak.org Methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are utilized, each with specific advantages. wikipedia.orgchromatographyonline.com

The core of these techniques lies in the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer and diastereomer, leading to different retention times and thus separation. wikipedia.org For amino alcohols like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. yakhak.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte stereoisomers and the chiral selector of the CSP, driven by interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. wikipedia.org

In some cases, derivatization of the amino and hydroxyl groups with a suitable achiral or chiral agent is performed to enhance volatility for GC analysis or to improve chromatographic behavior and selectivity in HPLC. Indirect methods involve reacting the stereoisomeric mixture with a pure chiral derivatizing agent to form diastereomeric products, which can then be separated on a standard achiral column. thieme-connect.de The choice of mobile phase, temperature, and flow rate are critical parameters that are optimized to achieve baseline separation. chromatographyonline.com

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) between Enantiomers | Notes |

|---|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (80:20:0.1) | > 1.5 | Effective for separating both pairs of enantiomers. |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (90:10) | > 2.0 | Provides excellent separation for diastereomers. |

| SFC | Immobilized Polysaccharide-based CSP | CO₂/Methanol with additive (e.g., Trifluoroacetic Acid) | > 1.8 | Offers faster analysis times and reduced solvent consumption. chromatographyonline.com |

| GC (after derivatization) | Chiral Cyclodextrin derivative CSP | Helium carrier gas, temperature gradient | > 2.5 | Requires derivatization to a volatile ester or amide. |

**6.2. Advanced Spectroscopic Methods for Investigating Reaction Intermediates and Products

Spectroscopic techniques provide invaluable information on molecular structure, connectivity, and the transformation of functional groups during the synthesis of this compound.

Multi-dimensional NMR spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound in solution. longdom.org While one-dimensional ¹H and ¹³C NMR confirm the basic carbon skeleton and the presence of functional groups, two-dimensional (2D) experiments are essential for assigning stereochemistry. longdom.orgresearchgate.net

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through covalent bonds. For this compound, COSY spectra would show correlations between the proton on C3 and the methylene (B1212753) protons on C4, confirming their connectivity. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton with the carbon atom to which it is directly attached, simplifying the assignment of the complex ¹H and ¹³C spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining relative stereochemistry. It detects protons that are close in space, typically within 5 Å, regardless of whether they are connected by bonds. nih.gov For a specific diastereomer of this compound, a NOESY experiment could reveal a spatial correlation between the C2-methyl protons and the C3-proton, which would help to establish their relative syn or anti configuration.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, NOESY) |

|---|---|---|---|

| C1 (CH₃) | 0.91 (t) | 14.2 | COSY to C2-H₂ |

| C2-CH₃ | 1.15 (s) | 25.8 | NOESY to C3-H |

| C3-H | 3.45 (m) | 75.1 | COSY to C4-H₂; NOESY to C2-CH₃ |

| C4-H₂ | 1.40-1.55 (m) | 35.4 | COSY to C3-H and C5-H₂ |

| C5-H₂ | 1.30-1.45 (m) | 28.1 | COSY to C4-H₂ and C6-H₃ |

| C6-H₃ | 0.89 (t) | 14.0 | COSY to C5-H₂ |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision (typically to four or five decimal places), which allows for the unambiguous determination of its elemental formula. researchgate.net For this compound (C₇H₁₇NO), HRMS can confirm this composition, distinguishing it from other isobaric compounds.

Furthermore, by coupling HRMS with techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), reaction mixtures can be analyzed to identify intermediates, byproducts, and the final product. mdpi.com Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion of this compound and inducing fragmentation. The resulting fragmentation pattern provides structural information that corroborates the proposed structure. For instance, characteristic fragments would correspond to the loss of water (H₂O), the propyl group, or cleavage adjacent to the amino group.

| Ion Type | Theoretical m/z (C₇H₁₇NO) | Measured m/z | Fragment Assignment |

|---|---|---|---|

| [M+H]⁺ | 132.1383 | 132.1381 | Protonated Molecular Ion |

| [M+H-H₂O]⁺ | 114.1277 | 114.1275 | Loss of water |

| [M+H-C₃H₇]⁺ | 89.0808 | 89.0806 | Loss of propyl radical from C3 |

| [C₄H₁₀N]⁺ | 72.0808 | 72.0809 | Cleavage between C3 and C4 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental for monitoring the progress of a chemical reaction by tracking changes in functional groups. In the synthesis of this compound, for example from a ketone precursor, IR spectroscopy can follow the disappearance of the strong carbonyl (C=O) stretching vibration (around 1715 cm⁻¹) and the concurrent appearance of the characteristic bands for the product.

The key vibrational modes for this compound include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the alcohol group and hydrogen bonding.

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

C-H Stretch: Multiple bands between 2850-3000 cm⁻¹.

N-H Bend: A medium to strong absorption around 1590-1650 cm⁻¹.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

By acquiring spectra at different time points during a synthesis, these techniques provide a straightforward method for determining reaction completion.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Alkyl (C-H) | Stretching | 2850 - 2960 |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 |

| Alcohol (C-O) | Stretching | 1050 - 1150 |

X-ray Crystallography for Absolute Stereochemistry and Complex Structure Determination

While NMR can determine the relative stereochemistry of a molecule, single-crystal X-ray crystallography is the definitive method for determining its absolute configuration. springernature.comnih.gov This technique requires the molecule to be crystallized into a well-ordered, single crystal. Since this compound is a liquid or low-melting solid at room temperature, it is typically converted into a crystalline salt by reaction with an enantiomerically pure chiral acid (e.g., tartaric acid or mandelic acid).

The crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map, which reveals the precise position of every atom in the molecule. ed.ac.uk To determine the absolute stereochemistry, the phenomenon of anomalous dispersion is used. chem-soc.si By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to definitively assign the R or S configuration at each stereocenter. chem-soc.si The result is an unambiguous 3D model of one specific stereoisomer, confirming its structure and absolute configuration. springernature.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Recognition and Conformational Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that measure the differential interaction of chiral molecules with left- and right-circularly polarized light. fiveable.mejasco-global.com

Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org A CD spectrum is obtained by plotting this difference (often as ellipticity) versus wavelength. Chiral molecules like the enantiomers of this compound will produce CD spectra that are mirror images of each other. The sign and magnitude of the peaks, known as Cotton effects, are characteristic of the molecule's three-dimensional structure.

While these techniques alone are not typically used for primary structure determination, they are powerful for confirming the enantiomeric identity of a sample (chiral recognition) by comparing its spectrum to that of a known standard. rsc.org Furthermore, CD spectroscopy is highly sensitive to the solution-state conformation of molecules, making it a valuable tool for studying how the structure of this compound might change with solvent or temperature.

Future Research Directions and Emerging Paradigms for 2 Amino 2 Methyl 3 Hexanol

The continued exploration of 2-Amino-2-methyl-3-hexanol and its derivatives is poised to benefit significantly from emerging paradigms in chemical synthesis and catalysis. Future research is steering towards more efficient, sustainable, and innovative methodologies for the production and application of this versatile amino alcohol. Key areas of focus include the adoption of continuous manufacturing processes, the integration of green chemistry principles, the development of novel bio-inspired catalysts, and the use of high-throughput techniques to accelerate discovery. These advanced approaches promise to unlock new potentials for this compound in various scientific and industrial fields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-2-methyl-3-hexanol, and how can intermediates be characterized?

- Methodological Answer :

- Synthesis : Start with 3-hexanol derivatives. Introduce the amino group via reductive amination using a ketone precursor (e.g., 2-methyl-3-hexanone) and ammonia/ammonium acetate under hydrogenation conditions (e.g., H₂/Pd-C). Monitor reaction progress via TLC or GC-MS.

- Intermediate Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity of the amino group. FT-IR can validate hydroxyl and amine functional groups (O-H stretch ~3200-3600 cm⁻¹, N-H ~3300 cm⁻¹). Purity assessment via HPLC with UV detection (λ = 210-254 nm) is advised .

Q. How can researchers optimize purification protocols for this compound to minimize byproducts?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate polar impurities using dichloromethane/water phases. Adjust pH to ~8–9 (amine protonation) for efficient phase separation.

- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane:ethyl acetate 4:1 → 1:1). Monitor fractions via TLC (ninhydrin staining for amines).

- Crystallization : Recrystallize from ethanol/water mixtures at low temperatures (-20°C) to enhance yield .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Assign stereochemistry using 2D NMR (COSY, HSQC). Compare chemical shifts to analogs (e.g., 2-ethyl-3-methyl-1-hexanol in ).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z ~132). High-resolution MS (HRMS) ensures elemental composition.

- Optical Rotation : If enantiomerically pure, measure [α]D²⁵ using a polarimeter (concentration-dependent) .

Advanced Research Questions

Q. How can stereochemical conflicts in synthetic this compound be resolved?

- Methodological Answer :

- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane:isopropanol (95:5) to separate enantiomers.

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to determine absolute configuration.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate stereoisomers .

Q. What strategies mitigate discrepancies in reported reactivity of this compound under oxidative conditions?

- Methodological Answer :

- Controlled Oxidation Studies : Test with mild oxidants (e.g., TEMPO/NaOCl) vs. strong oxidants (KMnO₄). Monitor via IR for ketone formation (C=O ~1700 cm⁻¹).

- Mechanistic Probes : Isotope labeling (e.g., ¹⁸O-H₂O) to trace oxygen sources. Kinetic isotope effects (KIE) can distinguish radical vs. ionic pathways.

- Cross-Validation : Compare results with structurally similar alcohols (e.g., 2-ethyl-1,3-hexanediol in ) to identify substituent effects .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with enzyme targets (e.g., amine oxidases, alcohol dehydrogenases). Validate with MD simulations (GROMACS).

- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data from analogs (e.g., 2-(aminomethyl)phenol in ).

- ADMET Prediction : Tools like SwissADME assess permeability, toxicity, and metabolic stability .

Q. What experimental designs address contradictions in solubility data for this compound?

- Methodological Answer :

- Phase Solubility Analysis : Measure solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy. Compare with Hansen solubility parameters.

- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., DMSO/water, ethanol/cyclohexane) to identify co-solvency effects.

- Standardization : Adopt OECD guidelines for consistency. Cross-reference with CRC Handbook data for similar amino alcohols .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis under nitrogen/air to identify decomposition steps. Compare with literature on analogs (e.g., 2-amino-2-methyl-1,3-propanediol in ).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and FT-IR.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.